ethyl 4-{[(Z)-(1-ethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(Z)-(1-ethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is notable for its unique structure, which includes a pyrimidine ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(Z)-(1-ethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate typically involves a multi-step process. One common method includes the esterification of p-nitrobenzoic acid followed by reduction to form p-aminobenzoic acid. This is then coupled with the appropriate pyrimidine derivative under specific reaction conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using continuous-flow synthesis techniques. This method allows for high conversion rates and selectivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(Z)-(1-ethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or aminated versions, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 4-{[(Z)-(1-ethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a local anesthetic and in drug delivery systems.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 4-{[(Z)-(1-ethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate involves its interaction with specific molecular targets. It is known to bind to sodium ion channels on nerve membranes, thereby inhibiting the passage of sodium ions and blocking nerve impulse conduction. This makes it effective as a local anesthetic .
Comparison with Similar Compounds
Similar Compounds
Benzocaine: Another ester used as a local anesthetic.
Procaine: Similar in structure and function, but with different pharmacokinetic properties.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Uniqueness
Ethyl 4-{[(Z)-(1-ethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate is unique due to its pyrimidine ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 4-[(1-ethyl-6-hydroxy-2,4-dioxopyrimidin-5-yl)methylideneamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-3-19-14(21)12(13(20)18-16(19)23)9-17-11-7-5-10(6-8-11)15(22)24-4-2/h5-9,21H,3-4H2,1-2H3,(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAXBNZWZFCHDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)NC1=O)C=NC2=CC=C(C=C2)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001126120 |
Source
|
Record name | Ethyl 4-[[(1-ethyltetrahydro-2,4,6-trioxo-5(2H)-pyrimidinylidene)methyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001126120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690674-61-4 |
Source
|
Record name | Ethyl 4-[[(1-ethyltetrahydro-2,4,6-trioxo-5(2H)-pyrimidinylidene)methyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001126120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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